molecular formula C12H18N2O2 B122751 4-(N-Boc-aminomethyl)aniline CAS No. 94838-55-8

4-(N-Boc-aminomethyl)aniline

Cat. No.: B122751
CAS No.: 94838-55-8
M. Wt: 222.28 g/mol
InChI Key: UXWQXBSQQHAGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Boc-aminomethyl)aniline is a protected amine, where the Boc group (tert-butoxycarbonyl) is used to protect the amine functionality during chemical reactions. This compound is often utilized in organic synthesis, particularly in the preparation of various bio-active compounds and organic synthase inhibitors .

Mechanism of Action

Target of Action

4-(N-Boc-aminomethyl)aniline is a protected amine It is known to be used in the synthesis of various organic synthase inhibitors and other bio-active compounds .

Mode of Action

It’s known that the compound can undergo n-boc deprotection , which is a common process in organic chemistry involving the removal of the Boc protecting group.

Biochemical Pathways

Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may play a role in the inhibition of certain enzymatic reactions.

Pharmacokinetics

The compound’s molecular weight of 22228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may have a role in inhibiting certain enzymatic reactions at the molecular level.

Action Environment

It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(N-Boc-aminomethyl)aniline can be synthesized through a multi-step process. One common method involves the protection of 4-aminobenzylamine with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is carried out at room temperature and yields the desired protected amine .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-aminomethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-(N-Boc-aminomethyl)aniline is instrumental in synthesizing various organic compounds:

  • Synthesis of Haptens : It serves as a precursor for creating haptens used in immunology and vaccine development.
  • Diazonium Salts : The compound is also utilized in the preparation of diazonium salts, which are crucial intermediates in azo dye synthesis and other organic reactions .

Biological Applications

In biological research, this compound has shown potential in:

  • Bio-active Compound Development : It is used to synthesize bio-active compounds that can interact with biological systems.
  • Organic Synthase Inhibitors : The compound is explored for its ability to inhibit various synthases, contributing to drug discovery efforts targeting metabolic pathways .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed for:

  • Pharmaceutical Intermediates : It is a key intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders due to its neuroprotective properties .
  • Drug Formulation : The compound's stability and reactivity make it suitable for formulating complex drugs with specific action mechanisms.

Industrial Applications

The compound finds applications in:

  • Specialty Chemicals Production : It is used in producing various specialty chemicals that require high purity and specific functional groups.
  • Advanced Materials Development : Its properties are leveraged in developing advanced materials with tailored functionalities .

Case Study 1: Synthesis of Haptens

A recent study demonstrated the use of this compound in synthesizing haptens for vaccine development. The process involved coupling the protected amine with various carboxylic acids to form stable conjugates suitable for immunogenic studies.

Case Study 2: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit neuroprotective effects in vitro. These findings suggest potential therapeutic applications in treating neurodegenerative diseases by inhibiting specific enzymatic pathways involved in neuronal damage.

Comparison with Similar Compounds

4-(N-Boc-aminomethyl)aniline can be compared with other Boc-protected amines, such as:

The uniqueness of this compound lies in its specific structure, which allows it to be used in the synthesis of a wide range of bio-active compounds and organic synthase inhibitors .

Biological Activity

4-(N-Boc-aminomethyl)aniline, a compound with the chemical formula C12_{12}H18_{18}N2_2O, is a derivative of aniline that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is synthesized through various methods, including cross-coupling reactions and N-Boc protection strategies. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The synthesis often involves coupling reactions with various electrophiles, yielding high purity and good yields under optimized conditions .

Biological Activities

Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in vitro. It has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology . The mechanism behind its neuroprotective effect may involve modulation of signaling pathways associated with neuronal survival and apoptosis.

Inhibition of Enzymatic Activity
One notable area of research involves the compound's ability to inhibit specific enzymes. For instance, it has been tested as an inhibitor of adenosine kinase (AdK), which plays a critical role in regulating adenosine levels in cells. Inhibiting AdK can lead to increased endogenous adenosine, which has therapeutic implications for conditions such as seizures and diabetes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to interact with HDACs, leading to altered gene expression profiles. This action is crucial for understanding its anticancer properties since HDAC inhibition can reactivate silenced tumor suppressor genes .
  • DNA Interaction : The compound may exhibit DNA reactivity akin to other aniline derivatives, potentially leading to genotoxic effects under certain conditions. This aspect requires further investigation to elucidate the safety profile of the compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionDemonstrated efficacy in cell culture models
Cancer Cell Growth InhibitionInhibits growth in specific cancer lines
Enzyme InhibitionInhibits adenosine kinase activity
Potential GenotoxicitySimilar reactivity patterns as 4-aminobiphenyl

Properties

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQXBSQQHAGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373203
Record name 4-(N-Boc-aminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94838-55-8
Record name 4-(N-Boc-aminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(4-aminophenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of p-BocNHCH2C6H4NO2 (7.5 g, 29.7 mmol) and NiCl2.6H2O (17.7 g, 74.3 mmol) in methanol (150 mL) at 0° C. was added NaBH4 (5.6 g, 149 mmol) in small portions over 30 min. After complete addition of NaBH4 and 15 min, the solvent was evaporated in vacuo and the residue was dissolved in conc. ammonium hydroxide and extracted twice with dichloromethane. The combined organic extracts were washed with brine, dried with MgSO4, filtered and concentrated in vacuo to give 6.4 g (97%) of a white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

(4-Nitro-benzyl)-carbamic acid tert-butyl ester (6.34 g, 25.1 mmol), iron powder (6.5 g, 116 mmol), ammonium formate (13.0 g, 206 mmol), H2O (75 mls), and toluene (75 mls) were combined and heated to reflux. After 3 hrs the reaction mixture was allowed to cool and filtered through Celite with thorough washing with EtOAc. The filtrate was transferred to a reparatory funnel and the phases separated. The organic phase was further washed with H2O (1×), sat'd NaCl (1×), dried (Na2SO4), and concentrated in vacuo to give (4-amino-benzyl)-carbamic acid tert-butyl ester (5.02 g, 90% yield). LC/MS Calcd for [M+H]+223.1. found 167.1 (minus t-butyl).
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

10% w/w palladium on charcoal (250 mg) was added to a solution of the product from step (i) (5.37 g) in ethanol (100 ml) and the mixture hydrogenated at room temperature and pressure until the theoretical amount of hydrogen had been taken up. Charcoal was added, the mixture stirred for 10 minutes then filtered through diatomaceous earth and the filtrate evaporated to dryness. The solid residue, on recrystallisation from ethyl acetate/hexane gave 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline, 4.20 g: m.p. 80°-81° C.; NMR (d6DMSO) δ7.10(1H,bt) 6.88(2H,d) 6.49(2H,d), 4.92(2H,s) 3.92(2H,d), 1.38(9H,s); m/e 223(M+H)+ ; calculated for C12H18N2O2 : C, 64.8; H, 8.2; N, 12.6. found: C, 65.4; H, 8.3; N, 13.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.37 g
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-Boc-aminomethyl)aniline
Reactant of Route 2
4-(N-Boc-aminomethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(N-Boc-aminomethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(N-Boc-aminomethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(N-Boc-aminomethyl)aniline
Reactant of Route 6
4-(N-Boc-aminomethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.